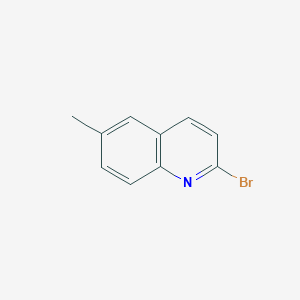

2-Bromo-6-methylquinoline

描述

2-Bromo-6-methylquinoline is a brominated quinoline derivative with a methyl substituent at the 6-position. It is a white crystalline solid with a melting point of 109–111°C . Its molecular formula is C₁₀H₈BrN (molecular weight: 222.08), and it exhibits a moderate lipophilicity (XLogP3: 3.3) . The compound’s structure is confirmed by ¹H-NMR (CDCl₃, δ: 2.52 ppm for methyl, 7.30–8.10 ppm for aromatic protons) and elemental analysis (C: 54.03%, H: 3.85%, N: 6.40%) . It is synthesized via methods like the Doebner-Miller reaction using 4-bromoaniline and crotonaldehyde , or microwave-assisted condensation with Lewis acids like Bi(OTf)₃ . Applications include its use as an intermediate in pharmaceuticals and organic synthesis .

属性

IUPAC Name |

2-bromo-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRRWCLQPTZNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355903 | |

| Record name | 2-bromo-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302939-86-2 | |

| Record name | 2-bromo-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Doebner–von Miller Reaction with Ag(I)-Montmorillonite Catalysis

The Doebner–von Miller reaction is a classical method for quinoline synthesis, adapted for 2-bromo-6-methylquinoline using 4-bromoaniline and crotonaldehyde . This one-pot condensation proceeds via cyclization and dehydration, catalyzed by Ag(I)-exchanged montmorillonite K10 under solvent-free conditions.

Reaction Conditions

-

Reactants : 4-Bromoaniline (1.50 mmol), crotonaldehyde (1.00 mmol)

-

Catalyst : Ag(I)-montmorillonite K10 (0.50 g)

-

Temperature : 120°C

-

Time : 3 hours

Mechanistic Insights

The Ag(I) catalyst activates the aldehyde for nucleophilic attack by the aniline, followed by cyclization and aromatization. The montmorillonite’s acidic sites facilitate dehydration, while its layered structure enhances surface area for improved reactivity.

Advantages

Bromination of 2-Methylquinoline

Direct bromination of 2-methylquinoline offers a straightforward route, though regioselectivity challenges require careful optimization.

Procedure

-

Bromine Addition : 2-Methylquinoline is dissolved in dichloromethane or chloroform.

-

Bromination : Bromine (Br₂) is added dropwise at −10°C to 5°C to minimize di-substitution.

-

Oxidation Control : Hydrogen peroxide (H₂O₂) is introduced to oxidize HBr, preventing solvent bromination.

Optimized Conditions

-

Molar Ratios : 2-Methylquinoline : Br₂ : H₂O₂ = 1 : 0.6 : 0.8

-

Solvent : Dichloromethane/water biphasic system

-

Yield : ~95% (based on analogous bromination of 4-fluoro-2-methylphenol)

Key Considerations

Alternative Routes: Skraup and Friedländer Syntheses

While less common, these methods provide complementary approaches:

Skraup Synthesis

-

Reactants : 4-Bromoaniline, glycerol, and sulfuric acid.

-

Limitation : Harsh acidic conditions may degrade sensitive substrates.

Friedländer Synthesis

-

Reactants : 2-Amino-5-bromobenzaldehyde and acetone.

-

Catalyst : NaOH or FeCl₃.

-

Yield : Moderate (~60%), with challenges in intermediate stability.

Comparative Analysis of Methods

*Yield extrapolated from analogous bromination reactions.

Industrial-Scale Considerations

化学反应分析

Types of Reactions: 2-Bromo-6-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, sodium methoxide, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Nucleophilic Substitution: 2-Amino-6-methylquinoline, 2-Methoxy-6-methylquinoline.

Oxidation: this compound-3-carboxylic acid, this compound-3-aldehyde.

Reduction: 2-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline.

科学研究应用

Medicinal Chemistry

2-Bromo-6-methylquinoline serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential anticancer , antimicrobial , and antiviral activities. For instance, research has indicated that modifications to the quinoline structure can enhance its efficacy against specific cancer cell lines and bacterial strains .

Material Science

In material science, this compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties allow for efficient charge transport, making it suitable for applications in organic electronics. Studies have shown that incorporating this compound into polymer matrices can improve the performance of organic photovoltaic devices .

Biological Studies

This compound is employed in biochemical research to study enzyme inhibitors and receptor modulators. It has been found to interact with various biological targets, influencing signal transduction pathways and enzyme activities. For example, its mechanism of action includes binding to active sites or allosteric sites of enzymes, which can lead to inhibition of substrate access .

Industrial Chemistry

In industrial applications, this compound is used in synthesizing dyes, pigments, and agrochemicals. Its reactivity allows for the production of complex organic molecules that are essential in these industries. The compound's versatility makes it a valuable intermediate for creating various chemical products .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain modifications led to enhanced cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Organic Photovoltaics

Research on organic photovoltaic devices incorporating this compound revealed significant improvements in efficiency compared to devices using traditional materials. The compound's role as an electron transport layer facilitated better charge separation and collection .

Case Study 3: Enzyme Inhibition

A detailed analysis of enzyme inhibition by this compound showed its effectiveness as an inhibitor for specific kinases involved in cancer progression. This finding opens avenues for developing targeted therapies based on this compound .

作用机制

The mechanism of action of 2-Bromo-6-methylquinoline varies depending on its application:

Enzyme Inhibition: It can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Antimicrobial Activity: It disrupts microbial cell membranes or interferes with DNA replication and protein synthesis.

相似化合物的比较

Structural Analogues with Bromine and Methyl Substituents

2-Bromo-7-methylquinoline

- Structure : Bromine at 2-position, methyl at 7-position.

- Properties: Yellow solid with a lower melting point (79–80°C) compared to 2-Bromo-6-methylquinoline.

- ¹H-NMR : δ 2.55 ppm (methyl), 7.25–8.15 ppm (aromatic protons) .

- Key Difference : The position of the methyl group (6 vs. 7) significantly affects crystallinity and color, likely due to steric and electronic effects.

6-Bromo-2-methylquinoline (CAS 877-42-9)

- Structure: Bromine at 6-position, methyl at 2-position (regioisomer of this compound).

- Synthesis : Prepared via Ag(I)-catalyzed reactions or condensation of amines and aldehydes .

- Applications: Used in the synthesis of biologically active quinolines .

2-Bromo-3-methylpyridine

- Structure : Pyridine core with bromine at 2-position and methyl at 3-position.

- Molecular formula C₆H₆BrN (lighter than quinoline derivatives).

- Key Difference: The absence of a fused benzene ring reduces molecular weight and alters reactivity compared to quinoline derivatives .

Derivatives with Additional Functional Groups

2-Bromo-6-methoxyquinoline

- Structure : Methoxy group at 6-position instead of methyl.

- Properties : White solid with a higher melting point (122–127°C) due to the polar methoxy group enhancing intermolecular forces .

- Applications : Intermediate in synthesizing arsenic-containing bioactive compounds .

6-Bromo-2-ethoxy-4-methylquinoline (CAS 1187385-61-0)

- Structure : Ethoxy group at 2-position, methyl at 4-position.

- Properties: Molecular formula C₁₂H₁₂BrNO; ethoxy group increases steric bulk and may lower solubility in non-polar solvents .

6-Bromo-2-chloro-4,8-dimethylquinoline (CAS 89446-46-8)

- Structure : Bromine at 6-position, chlorine at 2-position, methyl groups at 4 and 8 positions.

- Properties : Molecular weight 270.55; halogen substituents enhance electrophilic reactivity for cross-coupling reactions .

Physicochemical and Spectral Comparison

生物活性

2-Bromo-6-methylquinoline is a synthetic compound that has garnered attention in various fields of medicinal chemistry and biological research due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and its potential applications in medicinal chemistry.

This compound is characterized by a bromine atom at the 2-position and a methyl group at the 6-position of the quinoline ring. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing pharmacologically active compounds. The synthesis typically involves nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This property is crucial in drug design, particularly for targeting specific pathways in disease processes.

- Antimicrobial Action : this compound exhibits antimicrobial properties by disrupting microbial cell membranes and interfering with DNA replication and protein synthesis. This mechanism is particularly relevant in developing new antimicrobial agents.

- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing signal transduction pathways involved in numerous physiological processes.

Antimicrobial Activity

Research indicates that this compound has demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown its efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's ability to disrupt microbial membranes contributes to its effectiveness.

Anticancer Potential

The compound has also been explored for its anticancer properties. It has been reported to exhibit cytotoxic effects on several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation. In vitro studies have shown that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. Research has indicated that compounds similar to this compound possess moderate to high antimalarial activity against Plasmodium falciparum, with some derivatives showing submicromolar potency against chloroquine-resistant strains . This highlights the potential for developing new antimalarial therapies based on this compound.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antibacterial properties.

- Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects of this compound on MDA-MB-231 cells, it was found that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer, antimalarial |

| 6-Bromo-2-methylquinoline | Structure | Moderate antimicrobial activity |

| 2-Chloro-6-methylquinoline | Structure | Lower efficacy compared to brominated analogs |

| 2-Bromoquinoline | Structure | Limited biological activity |

常见问题

Q. What are the recommended spectroscopic techniques for confirming the structure of 2-Bromo-6-methylquinoline?

To confirm the structure, use a combination of H NMR , C NMR , and mass spectrometry (MS) . NMR can verify the methyl group (δ ~2.5 ppm) and bromine substitution patterns, while MS provides molecular ion peaks matching the molecular weight (CHBrN, MW: 238.08 g/mol). Cross-referencing with literature data for related brominated quinolines (e.g., 6-Bromo-2-chloro-3-methylquinoline) is critical to validate shifts and splitting patterns .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves direct bromination of 6-methylquinoline using bromine (Br) or N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or CCl. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-bromination. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce bromine at specific positions using pre-functionalized intermediates .

Q. How can researchers ensure purity of this compound for experimental use?

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane) is typical. Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm. Compare retention times with standards and monitor for byproducts like di-brominated analogs .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The methyl group at position 6 introduces steric hindrance, potentially slowing reactions at position 2. Electronic effects from bromine (electron-withdrawing) can activate the quinoline ring for nucleophilic substitution. Use computational methods (DFT) to map electron density and predict regioselectivity. Experimental validation via kinetic studies under varying conditions (e.g., Pd catalyst loading, solvent polarity) is recommended .

Q. What strategies resolve contradictions in reported yield data for this compound synthesis?

Discrepancies may arise from differences in starting material purity , reaction scaling, or workup methods. Conduct a systematic review of literature protocols, noting variables like temperature, reaction time, and catalyst type. Reproduce key studies under controlled conditions and perform ANOVA to identify statistically significant factors. Publish negative results to clarify optimal conditions .

Q. How can researchers design experiments to investigate the role of this compound in modulating biological targets (e.g., kinases)?

Use structure-activity relationship (SAR) studies by synthesizing analogs with modifications at positions 2 (bromine replacement) and 6 (methyl substitution). Pair this with molecular docking simulations to predict binding affinities. Validate experimentally via in vitro enzyme assays (e.g., fluorescence-based kinase inhibition) and compare with control compounds. Include dose-response curves to quantify IC values .

Q. What are the best practices for ensuring reproducibility in catalytic applications of this compound derivatives?

Document catalyst preparation (e.g., Pd nanoparticle synthesis), substrate ratios, and inert atmosphere protocols. Use control experiments (e.g., catalyst-free reactions) to confirm catalytic activity. Share raw data (NMR spectra, chromatograms) in supplementary materials and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Considerations

- Data Analysis : For spectral interpretation, use tools like MestReNova or ACD/Labs. For statistical validation, employ software such as R or GraphPad Prism .

- Safety Protocols : Handle brominated compounds in a fume hood; use PPE (gloves, goggles). Waste must be segregated and disposed via certified chemical waste services .

- Literature Gaps : Explore understudied areas like photophysical properties or eco-friendly synthesis routes (e.g., microwave-assisted bromination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。